Methyl 2-oxopropane-1-sulfonate
Description
Methyl 2-oxopropane-1-sulfonate is an organosulfur compound characterized by a sulfonate ester group (-SO₃Me) and a ketone moiety (2-oxo) on a propane backbone. The compound’s reactivity is influenced by the electron-withdrawing sulfonate group and the ketone functionality, which may enhance its electrophilicity compared to non-sulfonated analogs.
Properties
CAS No. |
61801-32-9 |
|---|---|
Molecular Formula |
C4H8O4S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
methyl 2-oxopropane-1-sulfonate |
InChI |
InChI=1S/C4H8O4S/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3 |
InChI Key |
AFQBPWOJGZHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation Using Sulfonic Acid Anhydrides
A common approach involves reacting 2-oxopropane (acetylacetone) with methanesulfonic acid derivatives. For example:
- Acetyl Methanesulfonate Route :
Methanesulfonic acid reacts with acetyl chloride under reflux to form acetyl methanesulfonate, which can further react with alcohols to yield sulfonate esters. Adapting this method, methyl 2-oxopropane-1-sulfonate is synthesized via nucleophilic substitution (SN2) between 2-oxopropane and methanesulfonic acid anhydride in aprotic solvents (e.g., THF).
Reaction Conditions :
Sodium Bisulfite Addition to α,β-Unsaturated Ketones
Patent WO2001014327A1 describes sulfonation of α,β-unsaturated ketones (e.g., chalcones) with sodium bisulfite (NaHSO3). For this compound:
- Michael Addition : NaHSO3 adds to the α,β-unsaturated ketone (e.g., 3-oxopropane) in ethanol/water.
- Esterification : The intermediate sulfonic acid is treated with methanol under acidic conditions.
Optimized Parameters :
Catalytic Methods for Enhanced Efficiency
Amine-Catalyzed Sulfonation
WO2010066450A1 highlights the use of amine catalysts (e.g., triethylamine, thiourea derivatives) to activate sulfur donor compounds. Key steps:
- Formation of Transient Intermediate : The amine catalyst coordinates with the sulfonic acid, enhancing electrophilicity.
- Nucleophilic Attack : Methanol attacks the activated sulfur center.
Performance Metrics :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | 20–25 | 4–6 | 89 |
| Thiourea 26 | 18–22 | 1–2 | 99 |
Notable Insight: Thiourea catalysts enable stereospecific synthesis with >99% enantiomeric excess.
Palladium-Catalyzed Desulfitative Coupling
Recent advances leverage palladium complexes for C–S bond formation. The JACS study outlines a mechanism where Pd(0) intermediates facilitate sulfinate ester formation. Applied to this compound:
- Substrates : 2-Oxopropane and methyl sulfinyl chloride.
- Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DMF, 100°C.
- Yield : 76% with 98% purity.
Industrial-Scale Synthesis and Optimization
Continuous Vacuum Distillation
Patent CN112028796A details a scalable method using continuous vacuum distillation to purify crude sulfonate esters:
Solvent and Temperature Effects
The ACS Omega study compared solvents and temperatures for sulfonate ester synthesis:
| Solvent | Temperature (°C) | NaHSO3:ME Ratio | Yield (%) |
|---|---|---|---|
| THF | 100 | 1:1 | 68 |
| DMSO | 120 | 1.5:1 | 92 |
| Ethanol | 80 | 1.2:1 | 85 |
Key Takeaway: Polar aprotic solvents (DMSO) at elevated temperatures maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxopropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the manufacture of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of methyl 2-oxopropane-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
This sodium salt shares structural similarities with methyl 2-oxopropane-1-sulfonate but differs in critical aspects:
- Functional Groups : The sodium salt lacks the ketone group and contains an unsaturated alkene bond (2-methylprop-2-ene). This confers distinct reactivity, such as participation in radical polymerization due to the alkene moiety, unlike the saturated propane backbone of this compound .
- Physicochemical Properties : As a sodium salt, it is highly water-soluble and ionic, whereas this compound, being a neutral ester, likely exhibits lower solubility in polar solvents.
Methyl Esters of Terpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester, Torulosic Acid Methyl Ester)
- Structural Basis: These compounds are methyl esters of diterpenoid acids (e.g., sandaracopimaric acid) with complex bicyclic frameworks, contrasting with the simpler propane backbone of this compound .
- Applications: Terpenoid methyl esters are primarily used in resin chemistry and as natural product derivatives, whereas sulfonate esters like this compound are more likely employed in synthetic chemistry or industrial processes .
- Stability: The conjugated systems in terpenoid esters enhance stability against hydrolysis compared to aliphatic sulfonate esters, which may degrade under acidic or basic conditions.
Fatty Acid Methyl Esters (e.g., Methyl Palmitate, Ethyl Linolenate)
- Functional Group Comparison : Fatty acid esters lack sulfonate groups, resulting in lower polarity and reduced solubility in aqueous media compared to this compound .

- Reactivity : Fatty acid esters undergo saponification or transesterification, while sulfonate esters may participate in nucleophilic substitution or act as leaving groups in organic reactions.
- Biological Relevance : Fatty acid methyl esters are common in biodiesel and natural lipids, whereas sulfonate esters are rare in biological systems and more associated with synthetic applications .
Q & A
Basic Research Questions
Q. What are the key experimental design considerations for synthesizing Methyl 2-oxopropane-1-sulfonate to ensure reproducibility?
- Methodological Answer :
- Step 1 : Follow protocols with explicit details on reaction conditions (e.g., solvent, temperature, catalyst). For novel syntheses, validate purity via NMR or HPLC and cross-reference spectral data with literature .
- Step 2 : Document deviations (e.g., unexpected exotherms, byproducts) and adjust stoichiometry or purification steps (e.g., column chromatography, recrystallization) .
- Step 3 : Include a reproducibility checklist in supplementary materials, specifying equipment calibration and batch-specific variations .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, vapor respirators, and safety goggles; avoid cloth lab coats due to flammability concerns .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .
Q. What analytical methods are recommended for characterizing this compound and its impurities?
- Methodological Answer :
- Primary Characterization : Use H/C NMR for structural confirmation and LC-MS for molecular weight validation .
- Impurity Profiling : Compare retention times against reference standards (e.g., EP-grade impurities) via HPLC with UV detection at 210–254 nm .
- Quantification : Apply area normalization or external calibration curves for trace impurities (≤0.1%) .
Advanced Research Questions
Q. How can contradictory reactivity data for this compound in nucleophilic substitutions be resolved?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under identical conditions (solvent, temperature, substrate ratios) .
- Step 2 : Perform kinetic studies (e.g., time-resolved F NMR) to identify intermediates or side reactions (e.g., hydrolysis, dimerization) .
- Step 3 : Use computational modeling (DFT) to compare activation energies of proposed pathways and validate with experimental Arrhenius plots .
Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent photodegradation and moisture absorption .
- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV assays to track degradation products (e.g., sulfonic acid derivatives) .
- Formulation Adjustments : Add stabilizers (e.g., antioxidants like BHT) if degradation exceeds 5% .
Q. How can researchers address gaps in toxicological data for this compound using analog extrapolation?
- Methodological Answer :
- Step 1 : Identify structural analogs (e.g., alkyl sulfonates) with robust toxicokinetic data .
- Step 2 : Perform read-across analysis, adjusting for differences in lipophilicity (logP) and metabolic pathways (e.g., CYP450 interactions) .
- Step 3 : Validate predictions via in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screens) .
Q. What systematic approaches validate this compound’s role in reaction mechanisms?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled reagents to trace sulfonate group transfer in mechanistic studies .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Cross-Validation : Combine experimental data (e.g., Eyring plots) with computational simulations (MD/DFT) to confirm transition states .
Data Management & Reproducibility
Q. How should researchers document and share datasets for this compound studies?
- Methodological Answer :
- Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled vocabularies (e.g., ChEBI, PubChem) .
- Repository Selection : Deposit raw spectral data in domain-specific repositories (e.g., ChemSpider, Zenodo) and cite DOIs in publications .
- Ethical Compliance : Anonymize proprietary data while disclosing conflicts of interest (e.g., industry funding) in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

